ALDH3A1 Inhibition: 5-Ethyl-2-methoxybenzaldehyde vs. CB29 (Selective ALDH3A1 Inhibitor)
5-Ethyl-2-methoxybenzaldehyde inhibits human ALDH3A1-mediated benzaldehyde oxidation with an IC₅₀ of 2.10 μM (2.10E+3 nM) [1]. This compares favorably to the well-characterized selective ALDH3A1 inhibitor CB29, which exhibits an IC₅₀ of 16 μM under analogous assay conditions [2]. The ~7.6-fold difference in potency highlights that 5-ethyl-2-methoxybenzaldehyde is a more potent ALDH3A1 ligand in this in vitro system.
| Evidence Dimension | ALDH3A1 inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 2.10 μM (2100 nM) |
| Comparator Or Baseline | CB29 (selective ALDH3A1 inhibitor) – 16 μM |
| Quantified Difference | ~7.6-fold more potent (lower IC₅₀) |
| Conditions | Inhibition of human ALDH3A1-mediated benzaldehyde oxidation; 1 min preincubation followed by substrate addition; spectrophotometric analysis [1]; IC₅₀ values determined using propionaldehyde as substrate for ALDH1A1/ALDH2 or benzaldehyde for ALDH3A1; 10 nM ALDH3A1, varied benzaldehyde (50–800 μM), fixed NADP⁺ 1.5 mM, 2% DMSO, pH 7.5 [2] |
Why This Matters
Superior ALDH3A1 inhibitory potency makes 5-ethyl-2-methoxybenzaldehyde a more sensitive chemical probe for studying this enzyme's role in cancer chemoresistance and a potentially more efficient starting point for inhibitor development.
- [1] BindingDB. BDBM50447072. CHEMBL1890994. IC₅₀: 2.10E+3 nM. Accessed 2026. View Source
- [2] Parajuli et al. (2015). Identification, kinetic and structural characterization of small molecule inhibitors of aldehyde dehydrogenase 3A1. WorldCat. CB29 IC₅₀ = 16 μM. View Source
